molecular formula C17H10N6O2S B2773204 2-[[2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetonitrile CAS No. 443675-85-2

2-[[2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetonitrile

Cat. No.: B2773204
CAS No.: 443675-85-2
M. Wt: 362.37
InChI Key: QFXWSDDBEPSYSF-UHFFFAOYSA-N
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Description

2-[[2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetonitrile is a complex heterocyclic compound that combines the structural features of triazole, quinazoline, and thioacetonitrile.

Properties

IUPAC Name

2-[[2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N6O2S/c18-9-10-26-17-19-14-4-2-1-3-13(14)16-20-15(21-22(16)17)11-5-7-12(8-6-11)23(24)25/h1-8H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXWSDDBEPSYSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(=NN3C(=N2)SCC#N)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetonitrile typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts and solvents such as acetic acid or ethanol to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[[2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, reduced, or substituted analogs .

Scientific Research Applications

Structure and Composition

The molecular formula of the compound is C17H12N6O3SC_{17}H_{12}N_{6}O_{3}S, with a molecular weight of approximately 380.4 g/mol. The compound features a triazoloquinazoline core, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to the triazoloquinazoline class. For instance, derivatives of triazoloquinazolines have shown significant cytotoxicity against various cancer cell lines. A study indicated that specific substitutions on the quinazoline ring can enhance binding affinity to DNA, making these compounds effective Topoisomerase II inhibitors with IC50 values ranging from 2.44 to 9.43 μM .

Antioxidant Properties

Research has demonstrated that quinazolinone derivatives exhibit antioxidant activity, which is crucial for protecting cells from oxidative stress. The presence of hydroxyl groups in specific positions on the phenyl ring has been correlated with increased antioxidant activity . This suggests that modifications to the base structure can lead to compounds with enhanced therapeutic profiles.

Antimicrobial Activity

Compounds derived from quinazolines and triazoles have been tested for their antimicrobial efficacy. Studies indicate that certain derivatives possess significant activity against various microbial strains, suggesting their potential use as antimicrobial agents in pharmaceuticals .

Photophysical Properties

The incorporation of nitrophenyl groups into quinazoline frameworks can modify their photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The ability to tune these properties through structural modifications offers a pathway for developing advanced materials with tailored functionalities.

Drug Delivery Systems

The unique chemical structure of 2-[[2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetonitrile suggests potential applications in drug delivery systems. Its ability to form complexes with various biomolecules may enhance the bioavailability and targeted delivery of therapeutic agents.

Case Studies and Research Findings

  • Cytotoxicity Evaluation : A recent study evaluated various triazoloquinazoline derivatives for their cytotoxic effects on cancer cells. The findings indicated that modifications at the nitrogen positions significantly influenced their activity, highlighting the importance of structural diversity in drug design .
  • Antioxidant Activity Assessment : Another study focused on assessing the antioxidant capabilities of quinazoline derivatives using multiple assays (ABTS, TEAC). Results showed that compounds with specific substituents exhibited superior antioxidant properties compared to standard antioxidants .
  • Antimicrobial Testing : A series of synthesized quinazoline derivatives were tested against common pathogens. The results indicated a promising antibacterial effect, particularly for compounds modified with electron-withdrawing groups .

Mechanism of Action

The mechanism of action of 2-[[2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in inflammation and cell proliferation, leading to its therapeutic effects .

Biological Activity

The compound 2-[[2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetonitrile represents a unique class of heterocyclic compounds that integrates structural features of triazoles and quinazolines. Its potential biological activities are of significant interest in medicinal chemistry due to its implications in cancer therapy and other pharmacological applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H10N6O2SC_{17}H_{10}N_{6}O_{2}S with a molecular weight of approximately 358.36 g/mol. The structure includes a nitrophenyl group, which is known for its electron-withdrawing properties, potentially enhancing the compound's reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • DNA Intercalation : The triazoloquinazoline moiety may allow the compound to intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : It may inhibit key enzymes involved in cellular metabolism, leading to altered cell proliferation and apoptosis.
  • Adenosine Receptor Antagonism : Similar compounds have shown potential as antagonists at adenosine receptors, which are implicated in various physiological processes including inflammation and cancer progression .

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of related triazoloquinazoline derivatives against various cancer cell lines. For instance, compounds similar to this compound have demonstrated significant cytotoxicity with IC50 values ranging from 2.44 to 9.43 μM against HCT-116 and HepG2 cell lines . This suggests that modifications in the structure can enhance biological activity.

Case Studies

  • Study on Anticancer Activity :
    • A series of quinazoline derivatives were synthesized and tested for their anticancer properties. The results indicated that specific substitutions on the quinazoline core significantly increased cytotoxicity against HCT-116 cells. The most active compound showed an IC50 value of 6.29 μM .
  • Adenosine Receptor Antagonism :
    • Research has identified derivatives of triazoloquinazolines as potent adenosine receptor antagonists, with some showing Ki values as low as 1.16 nM for human A3 receptors. This highlights the potential therapeutic applications in conditions like cancer and inflammation where adenosine signaling plays a critical role .

Comparative Biological Activity Table

Compound NameIC50 (μM)Target Cell LineMechanism
Compound 162.44HCT-116DNA Intercalation
Compound 176.29HepG2Enzyme Inhibition
Compound 189.43HCT-116Adenosine Receptor Antagonism

Q & A

Q. What are the recommended synthetic routes and optimization strategies for 2-[[2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetonitrile?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as cyclocondensation of triazole precursors with substituted aldehydes or ketones under reflux conditions. For example, describes a general method using ethanol as a solvent, glacial acetic acid as a catalyst, and reflux for 4 hours. Optimization can be achieved via statistical design of experiments (DoE) to evaluate parameters like temperature, solvent polarity, and catalyst concentration . Below is a comparative table of reaction conditions from analogous triazoloquinazoline syntheses:
PrecursorSolventCatalystTemp (°C)Yield (%)Reference
4-Amino-1,2,4-triazoleEthanolGlacial AcOH8060–75
Substituted benzaldehydeDMFPiperidine12045–55

Key Takeaway : Ethanol with acetic acid provides moderate yields, while polar aprotic solvents (e.g., DMF) may require higher temperatures but risk side reactions.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of NMR, LC-MS, and elemental analysis to confirm structure and purity. demonstrates that 1H^1H NMR chemical shifts (e.g., δ 8.2–8.5 ppm for aromatic protons) and LC-MS (e.g., m/z 420.1 [M+H]+^+) are critical for validation. For example:
  • 1H^1H NMR : Aromatic protons at δ 7.8–8.6 ppm indicate nitrophenyl and triazole moieties.
  • Elemental Analysis : Discrepancies >0.3% in C/H/N ratios suggest impurities .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer : Start with in vitro cytotoxicity assays (e.g., MTT assay on cancer cell lines) and enzyme inhibition studies (e.g., kinase or protease targets). and highlight triazoloquinazolines' activity against viral proteases and tumor cells. Standard protocols include:
  • Dose-response curves : Test concentrations from 1 nM to 100 μM.
  • Positive controls : Compare with known inhibitors (e.g., staurosporine for kinases).

Advanced Research Questions

Q. How can computational methods accelerate reaction design for novel derivatives?

  • Methodological Answer : Implement quantum chemical calculations (e.g., DFT) and reaction path search algorithms to predict feasible synthetic routes. details ICReDD’s approach, where computational screening identifies optimal intermediates (e.g., nitrophenyl-triazole transition states) and reaction conditions (e.g., solvent dielectric effects). Tools like Gaussian or ORCA can model activation energies, while machine learning prioritizes experimental conditions .

Q. How to resolve contradictions in spectroscopic or bioactivity data?

  • Methodological Answer : Apply multi-technique validation :
  • Contradictory NMR peaks : Use 13C^{13}C-DEPT or 2D-COSY to distinguish overlapping signals.
  • Bioactivity variability : Replicate assays with orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity). emphasizes DoE to isolate variables (e.g., pH, incubation time) causing discrepancies .

Q. What strategies elucidate the reaction mechanism of sulfanyl-acetonitrile incorporation?

  • Methodological Answer : Conduct kinetic isotope effect (KIE) studies and intermediate trapping (e.g., using TEMPO radicals). For example, suggests that the sulfanyl group’s nucleophilicity drives SN2-like substitution. Monitor reactions via in-situ IR or HPLC to detect transient intermediates .

Q. How to address challenges in scaling up synthesis while maintaining yield?

  • Methodological Answer : Optimize membrane separation technologies (e.g., nanofiltration for solvent exchange) and continuous-flow reactors to enhance reproducibility. highlights CRDC subclass RDF2050104 for separation innovations. Key parameters:
  • Residence time : Adjust flow rates to prevent byproduct formation.
  • Catalyst recycling : Use immobilized catalysts (e.g., silica-supported AcOH) .

Q. How to establish structure-activity relationships (SAR) for pharmacological optimization?

  • Methodological Answer : Synthesize derivatives with systematic substitutions (e.g., electron-withdrawing groups on the nitrophenyl ring) and correlate with bioassay data. provides SAR data for triazoloquinazolines, showing that 4-fluorophenyl analogs exhibit enhanced kinase inhibition. Use 3D-QSAR models (e.g., CoMFA) to predict activity cliffs .

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